molecular formula C19H22O4 B11159014 4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11159014
M. Wt: 314.4 g/mol
InChI Key: MFSMDRGLYUVOSG-UHFFFAOYSA-N
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Description

This compound is a cyclohepta[c]chromenone derivative characterized by a fused seven-membered cycloheptane ring and a chromenone core. Key structural features include:

  • Methyl group at position 2.
  • 1-Methyl-2-oxopropoxy substituent at position 3, introducing an ester-functionalized side chain.
  • Tetrahydro configuration in the cycloheptane ring (positions 8–11), reducing ring strain compared to fully unsaturated analogs.

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

4-methyl-3-(3-oxobutan-2-yloxy)-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C19H22O4/c1-11-17(22-13(3)12(2)20)10-9-15-14-7-5-4-6-8-16(14)19(21)23-18(11)15/h9-10,13H,4-8H2,1-3H3

InChI Key

MFSMDRGLYUVOSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cycloheptane ring: This step may involve a series of reactions such as alkylation, cyclization, and reduction.

    Attachment of the 1-methyl-2-oxopropoxy group: This is usually done through esterification or etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of strong acids or bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity that makes it useful in studies of enzyme interactions or cellular processes.

    Medicine: Potential therapeutic applications could include its use as a drug candidate for treating various diseases.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-methyl-2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Analogs

(a) 3-Hydroxy-4-Methyl-8,9,10,11-Tetrahydrocyclohepta[c]chromen-6(7H)-one
  • Substituents : Hydroxy group at position 3, methyl at position 3.
  • Key Differences: The absence of the 1-methyl-2-oxopropoxy group reduces steric bulk and polarity.
(b) 3,4,6a,10-Tetrahydroxy-6a,7-Dihydroindeno[2,1-c]chromen-9(6H)-one
  • Core Structure: Indeno-chromenone fused with an additional ring system.
  • Substituents : Four hydroxyl groups, increasing hydrophilicity and acidity.
  • Safety Profile : Requires stringent handling protocols due to reactive hydroxyl groups, contrasting with the ester-stabilized target compound .

Functional Group Comparisons

Compound Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Notable Properties
Target 1-Methyl-2-oxopropoxy C₂₀H₂₄O₅ 344.40 Moderate polarity, ester-driven reactivity
Analog 1 Hydroxy C₁₇H₁₈O₄ 286.32 Higher solubility, discontinued
Analog 2 Tetrahydroxy C₁₆H₁₂O₆ 300.26 High reactivity, hazardous

Pharmacological Potential

  • Ester Group : May enhance membrane permeability compared to hydroxylated analogs, favoring CNS or intracellular targets.
  • Cycloheptane Ring : Conformational flexibility could improve binding to protein pockets relative to smaller ring systems.

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